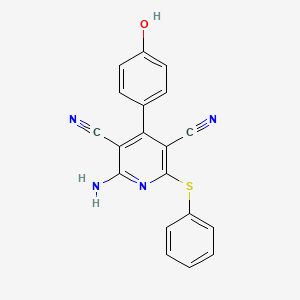
2-Amino-4-(4-hydroxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A-Glucosidase-IN-9 is a potent inhibitor of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate metabolism. Alpha-glucosidase inhibitors are widely studied for their potential therapeutic applications, particularly in the management of type 2 diabetes mellitus. By inhibiting alpha-glucosidase, these compounds can help regulate blood glucose levels by delaying the digestion and absorption of carbohydrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of A-Glucosidase-IN-9 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the desired purity and yield. Commonly used methods include:
Enzymatic Hydrolysis: This method involves the use of specific enzymes to hydrolyze precursor compounds, leading to the formation of A-Glucosidase-IN-9.
Microbial Fermentation: Certain microorganisms can produce alpha-glucosidase inhibitors through fermentation processes. This method is often preferred for its eco-friendliness and cost-effectiveness.
Chemical Synthesis: This involves the stepwise chemical reactions to build the desired compound.
Industrial Production Methods
Industrial production of A-Glucosidase-IN-9 often relies on large-scale fermentation or chemical synthesis. The choice of method depends on factors such as cost, scalability, and environmental impact. Fermentation processes are generally favored for their sustainability, while chemical synthesis may be used for producing highly pure compounds.
Analyse Des Réactions Chimiques
Types of Reactions
A-Glucosidase-IN-9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
A-Glucosidase-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and carbohydrate metabolism.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Mécanisme D'action
A-Glucosidase-IN-9 exerts its effects by binding to the active site of the alpha-glucosidase enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of complex carbohydrates into glucose, leading to a slower absorption of glucose into the bloodstream. The molecular targets include the catalytic residues of the enzyme, and the pathways involved are primarily related to carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used in the treatment of type 2 diabetes.
Miglitol: Similar to acarbose, it inhibits alpha-glucosidase and is used to manage blood sugar levels.
Voglibose: Another inhibitor with a similar mechanism of action
Uniqueness
A-Glucosidase-IN-9 is unique in its potency and specificity for alpha-glucosidase. Compared to other inhibitors like acarbose and miglitol, A-Glucosidase-IN-9 may offer improved efficacy and fewer side effects, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C19H12N4OS |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-amino-4-(4-hydroxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H12N4OS/c20-10-15-17(12-6-8-13(24)9-7-12)16(11-21)19(23-18(15)22)25-14-4-2-1-3-5-14/h1-9,24H,(H2,22,23) |
Clé InChI |
QHIVQLWARGZMHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


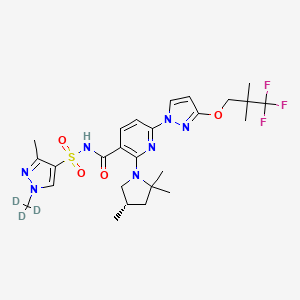


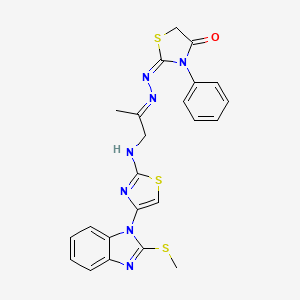

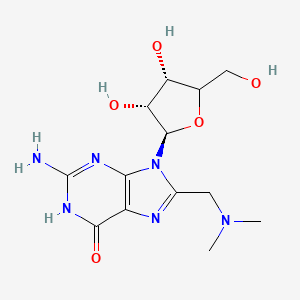
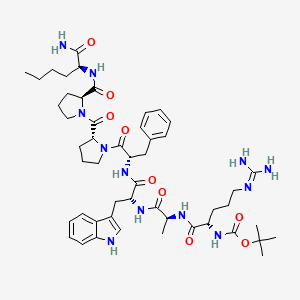
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
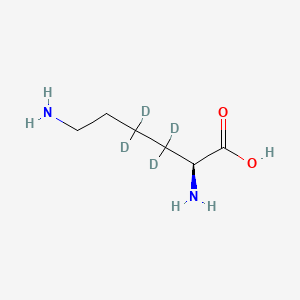
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)
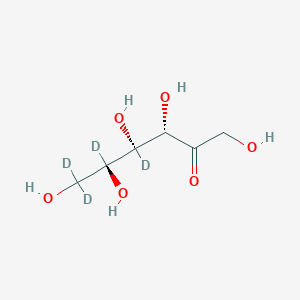
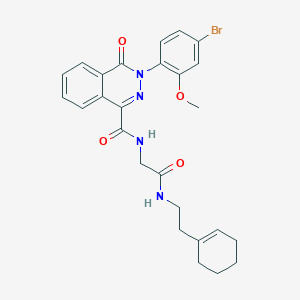
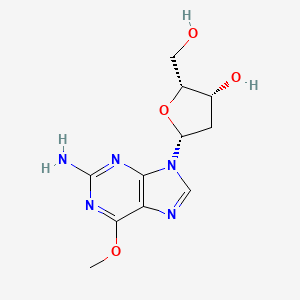
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
